molecular formula C20H19NO3S B2710991 2-Ethylsulfanyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide CAS No. 2241142-59-4

2-Ethylsulfanyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B2710991
CAS No.: 2241142-59-4
M. Wt: 353.44
InChI Key: BFFZWTRCDXKQNW-UHFFFAOYSA-N
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Description

2-Ethylsulfanyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound characterized by its unique structure, which includes an ethylsulfanyl group, a benzofuran ring, and a methylbenzoyl moiety

Preparation Methods

The synthesis of 2-Ethylsulfanyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methylbenzoyl Group: This step often involves Friedel-Crafts acylation using 4-methylbenzoyl chloride and a suitable catalyst.

    Attachment of the Ethylsulfanyl Group: This can be done through nucleophilic substitution reactions where an ethylsulfanyl group is introduced to the benzofuran ring.

    Formation of the Acetamide Group: This final step involves the reaction of the intermediate compound with acetic anhydride or a similar reagent to form the acetamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-Ethylsulfanyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methylbenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl group, using reagents like alkyl halides.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-Ethylsulfanyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Ethylsulfanyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring and methylbenzoyl moiety allow the compound to fit into specific binding sites, while the ethylsulfanyl group can participate in various chemical interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar compounds to 2-Ethylsulfanyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide include:

    2-Ethylsulfanyl-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]acetamide: This compound has a chlorobenzoyl group instead of a methylbenzoyl group, which can alter its reactivity and binding properties.

    2-Methylsulfanyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide: The presence of a methylsulfanyl group instead of an ethylsulfanyl group can affect the compound’s steric and electronic properties.

    2-Ethylsulfanyl-N-[2-(4-methylbenzoyl)-1-thiophene-3-yl]acetamide: This compound has a thiophene ring instead of a benzofuran ring, which can influence its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-3-25-12-17(22)21-18-15-6-4-5-7-16(15)24-20(18)19(23)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFZWTRCDXKQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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